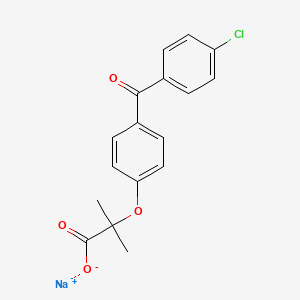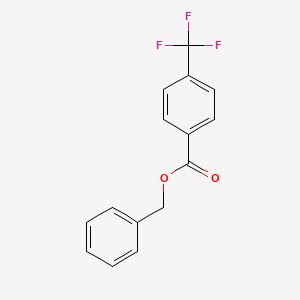![molecular formula C8H8O3 B12568256 (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate CAS No. 573715-00-1](/img/structure/B12568256.png)
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxotricyclo[2100~2,5~]pentan-1-yl)methyl acetate is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate typically involves the formation of the tricyclic core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydride donors.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate has several applications in scientific research:
Wirkmechanismus
The mechanism by which (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate exerts its effects involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.1.0.0~2,5~]pentan-3-one: Shares a similar tricyclic core but differs in functional groups.
Bicyclo[1.1.1]pentanes: Similar in terms of strained ring systems but with different ring sizes and structures.
Uniqueness
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate is unique due to its specific combination of a tricyclic core and an acetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
573715-00-1 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(3-oxo-1-tricyclo[2.1.0.02,5]pentanyl)methyl acetate |
InChI |
InChI=1S/C8H8O3/c1-3(9)11-2-8-4-5(8)7(10)6(4)8/h4-6H,2H2,1H3 |
InChI-Schlüssel |
VCCAZAGNEBBHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC12C3C1C(=O)C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
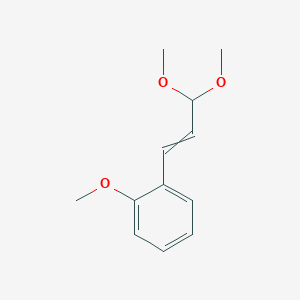
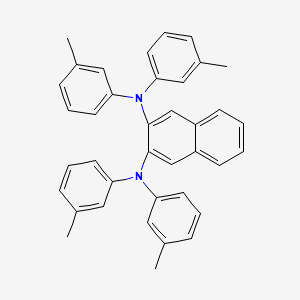
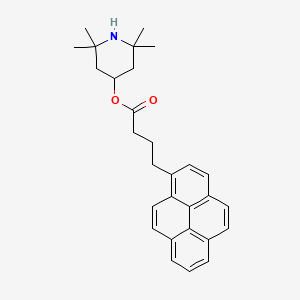

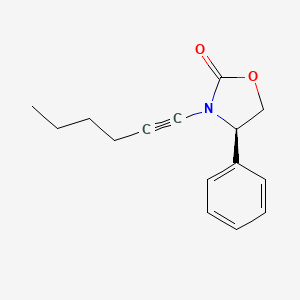
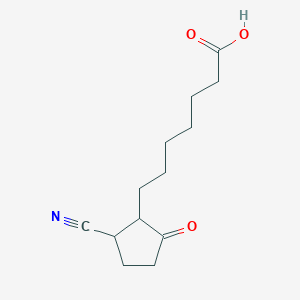

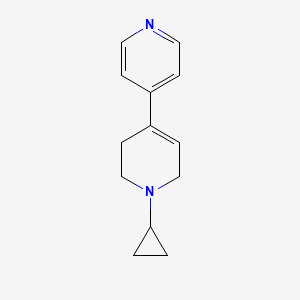
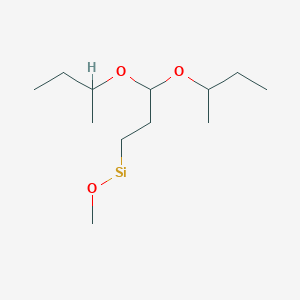
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
